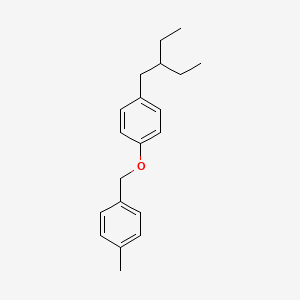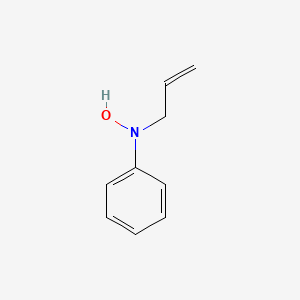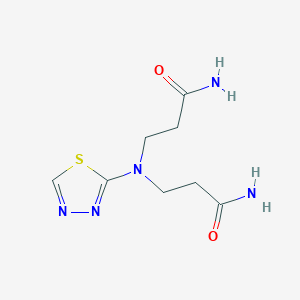
Propanamide, 3,3'-(1,3,4-thiadiazol-2-ylimino)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3,3’-(1,3,4-thiadiazol-2-ylimino)bis- typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with potassium thiocyanate in ethanol, in the presence of triethylamine, yields the corresponding 1,3,4-thiadiazole derivative . Another method involves the reaction of hydrazonoyl chloride derivatives with 2-(methylthio)carbonthioyl hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 3,3’-(1,3,4-thiadiazol-2-ylimino)bis- undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.
Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Aplicaciones Científicas De Investigación
Propanamide, 3,3’-(1,3,4-thiadiazol-2-ylimino)bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of Propanamide, 3,3’-(1,3,4-thiadiazol-2-ylimino)bis- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls and inhibit essential enzymes . Its anticancer activity may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cefazolin: An antibiotic with a 1,3,4-thiadiazole ring, used to inhibit cell wall synthesis in bacteria.
Nefazodone: An antidepressant with a 1,3,4-thiadiazole ring, used to modulate neurotransmitter activity.
Megazol: An antiprotozoal agent with a 1,3,4-thiadiazole ring, used to inhibit protein and DNA synthesis.
Uniqueness
Propanamide, 3,3’-(1,3,4-thiadiazol-2-ylimino)bis- is unique due to its specific structure and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
131706-29-1 |
|---|---|
Fórmula molecular |
C8H13N5O2S |
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
3-[(3-amino-3-oxopropyl)-(1,3,4-thiadiazol-2-yl)amino]propanamide |
InChI |
InChI=1S/C8H13N5O2S/c9-6(14)1-3-13(4-2-7(10)15)8-12-11-5-16-8/h5H,1-4H2,(H2,9,14)(H2,10,15) |
Clave InChI |
XIOMLODPWQODID-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=C(S1)N(CCC(=O)N)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)

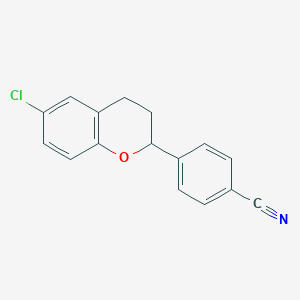

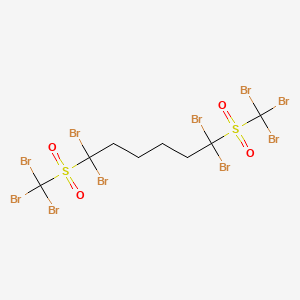
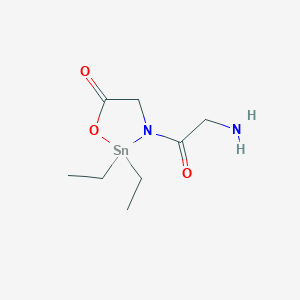
![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)
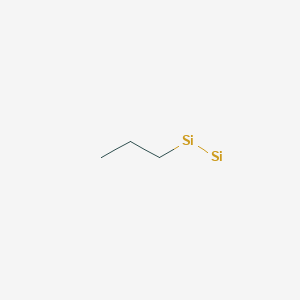

![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)
